1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H18ClN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine and pyridine rings, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s piperidine and pyridine rings play a crucial role in its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride: This compound has a similar piperidine ring but differs in the presence of a purine moiety instead of a pyridine ring.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound contains a quinazoline ring in addition to the pyridine and piperidine rings, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of piperidine and pyridine rings, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
77145-48-3 |
---|---|
Molecular Formula |
C11H19Cl2N3 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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